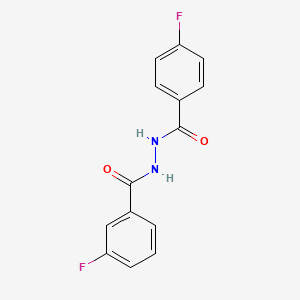![molecular formula C24H26N2O5 B15104615 methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate](/img/structure/B15104615.png)
methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate typically involves multiple steps, starting with the preparation of the chromen core. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate reagents to introduce the piperazinylmethyl group at the 8-position. The final step involves esterification to form the acetate ester. The reaction conditions often include the use of dry solvents, controlled temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
Methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group at the 2-position can be reduced to form alcohols.
Substitution: The piperazinylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the carbonyl group may produce alcohols.
科学的研究の応用
Methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
作用機序
The mechanism of action of methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, while its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate various signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler analog lacking the piperazinylmethyl group.
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Similar structure but with different substituents.
7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid 7-glucoside: A glycoside derivative with different functional groups.
Uniqueness
Methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its piperazinylmethyl group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity to biological targets and increasing its solubility .
特性
分子式 |
C24H26N2O5 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]chromen-3-yl]acetate |
InChI |
InChI=1S/C24H26N2O5/c1-16-18-8-9-21(27)20(23(18)31-24(29)19(16)14-22(28)30-2)15-25-10-12-26(13-11-25)17-6-4-3-5-7-17/h3-9,27H,10-15H2,1-2H3 |
InChIキー |
BBCFPCMMXHEPFN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=C4)O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15104539.png)
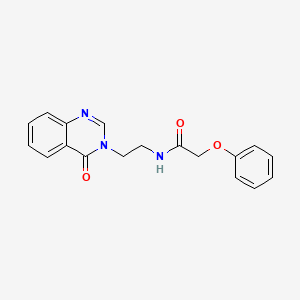
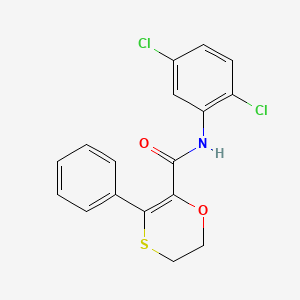
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B15104578.png)
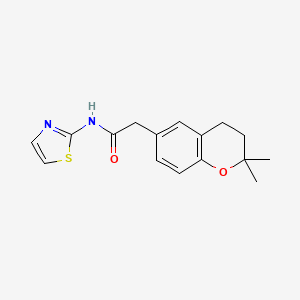
![4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15104587.png)
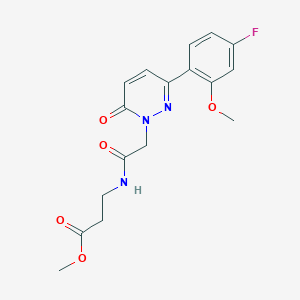
![methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate](/img/structure/B15104604.png)
![Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B15104606.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104609.png)
methanone](/img/structure/B15104617.png)
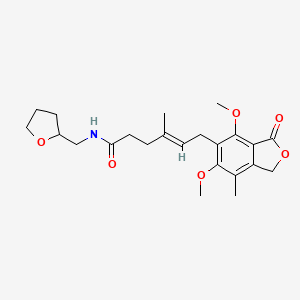
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B15104626.png)
